molecular formula C19H17FN4O2S B2444594 N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 941974-79-4

N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Cat. No.: B2444594
CAS No.: 941974-79-4
M. Wt: 384.43
InChI Key: MFGIHSNXSOBWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17FN4O2S and its molecular weight is 384.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c1-12-16(17(25)21-11-13-7-9-14(20)10-8-13)27-19(22-12)24-18(26)23-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGIHSNXSOBWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

This classical method involves cyclization between α-haloketones and thioamides. For example:

  • Step 1 : Reaction of 4-methyl-2-bromoacetylthiazole with thiourea in ethanol under reflux yields 4-methylthiazole-2-amine.
  • Step 2 : Oxidation of the 5-position using Pd/BaSO₄-catalyzed hydrogenation converts the methyl group to a carboxylic acid derivative, which is subsequently chlorinated to form 4-methylthiazole-5-carbonyl chloride.

Key Data :

Parameter Value Source
Catalyst Pd/BaSO₄ (7.5% Pd)
Solvent Xylene
Reaction Temperature 140°C
Yield 85–90%

Lawesson’s Reagent-Mediated Cyclization

Alternative routes employ Lawesson’s reagent to form the thiazole ring from dithioesters. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with SO₂Cl₂ in CCl₄ to generate intermediates for thiazole formation.

Introduction of the Carboxamide Group

The 5-carboxamide moiety is introduced via nucleophilic acyl substitution:

  • Step 1 : 4-Methylthiazole-5-carbonyl chloride reacts with 4-fluorobenzylamine in dichloromethane (DCM) with triethylamine as a base.
  • Step 2 : The reaction is monitored by TLC, and the product is purified via column chromatography (ethyl acetate/hexane, 1:3).

Optimized Conditions :

Parameter Value Source
Base Triethylamine
Solvent DCM
Reaction Time 6 hours
Yield 70–75%

Installation of the 3-Phenylureido Group

The 2-amino group on the thiazole ring is functionalized with a phenylurea moiety via condensation with phenyl isocyanate:

  • Step 1 : 2-Amino-4-methylthiazole-5-carboxamide is treated with phenyl isocyanate in dry dimethylformamide (DMF) at room temperature for 24 hours.
  • Step 2 : The crude product is recrystallized from ethanol/water to achieve >95% purity.

Critical Observations :

  • Excess phenyl isocyanate (1.5 equiv) improves yield by minimizing side reactions.
  • Anhydrous conditions prevent hydrolysis of the isocyanate.

Fluorobenzyl Substituent Optimization

The 4-fluorobenzyl group is introduced early or late in the synthesis, depending on the route:

Early-Stage Alkylation

  • 4-Fluorobenzyl bromide reacts with a thiazole intermediate under basic conditions (K₂CO₃) in acetonitrile.

Late-Stage Coupling

  • Suzuki-Miyaura coupling employs 4-fluorobenzylboronic acid and a brominated thiazole precursor.

Comparative Data :

Method Yield Purity Source
Alkylation 68% 92%
Suzuki Coupling 55% 88%

Purification and Characterization

Final purification involves:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol/water mixtures yield crystalline products.

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 2.36 (s, 3H, CH₃), 4.52 (s, 2H, CH₂), 7.12–7.45 (m, 9H, Ar-H).
  • HRMS : m/z 384.43 [M+H]⁺ (calc. 384.43).

Challenges and Innovations

  • Regioselectivity : Competitive substitution at thiazole positions 2 and 4 necessitates careful stoichiometric control.
  • Green Chemistry : Recent efforts replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) without yield loss.

Q & A

Q. How can researchers optimize the synthesis of N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Catalyst Selection : Use coupling agents like EDCI/HOBt for amide bond formation to reduce side reactions .
  • Solvent and Temperature Control : Ethanol at 60–70°C improves reaction homogeneity and minimizes decomposition .
  • Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) enhance purity .
  • Analytical Validation : Monitor reactions via TLC and confirm final purity (>95%) using HPLC with a C18 column .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR (400–600 MHz, DMSO-d6) resolve thiazole, fluorobenzyl, and urea protons .
  • Fourier-Transform Infrared (FT-IR) : Identify carbonyl (1650–1700 cm1^{-1}) and urea N-H stretches (3200–3350 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 424.12 for [M+H]+^+) .

Q. What initial biological screening assays are recommended to assess its therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Test kinase or protease inhibition using fluorescence-based substrates (e.g., ATPase activity for cancer targets) .
  • Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?

Methodological Answer:

  • Analog Synthesis : Replace fluorobenzyl with chloro/cyano substituents or modify the urea linker to thiourea .
  • Biological Profiling : Compare IC50_{50} values across analogs to correlate substituents (e.g., fluorophenyl vs. methylphenyl) with activity .
  • Crystallography : Resolve X-ray structures of analogs bound to targets (e.g., kinases) to map binding interactions .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Orthogonal Assays : Validate anticancer activity using both MTT and colony formation assays to rule out false positives .
  • Dose-Response Analysis : Test activity across a broad concentration range (nM–µM) to identify off-target effects .
  • Molecular Dynamics (MD) Simulations : Model compound-target interactions to explain variability in enzyme inhibition .

Q. What computational approaches are used to model interactions with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase ATP pockets (e.g., EGFR) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions of the fluorobenzyl group with catalytic residues .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for urea linker modifications .

Q. How can researchers determine the compound’s mechanism of action in cellular pathways?

Methodological Answer:

  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis regulators) .
  • Chemical Proteomics : Use immobilized compound pull-downs to capture interacting proteins (e.g., HSP90) .
  • CRISPR Screening : Knock out suspected targets (e.g., kinases) to validate functional pathways .

Q. How to assess selectivity against off-target proteins to minimize adverse effects?

Methodological Answer:

  • Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • In Silico Toxicity Prediction : Use SwissADME or ProTox-II to predict hepatotoxicity and cardiotoxicity risks .
  • CYP450 Inhibition Assays : Evaluate metabolic interference via fluorometric cytochrome P450 assays .

Q. What are the stability considerations under different storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months; monitor degradation via HPLC .
  • Light Sensitivity : Protect from UV exposure using amber vials to prevent thiazole ring photooxidation .
  • Lyophilization : For long-term storage, lyophilize with trehalose to maintain stability at -80°C .

Q. How to develop structure-based derivatives to improve pharmacokinetics?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole to enhance metabolic stability .
  • Prodrug Design : Introduce ester moieties to the carboxamide group for improved oral bioavailability .
  • LogP Optimization : Add hydrophilic groups (e.g., PEG linkers) to reduce cLogP from 3.5 to <2.5 for better solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.